5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile
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Overview
Description
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The acetyl, benzyl(methyl)amino, and carbonitrile groups are introduced through subsequent reactions, such as alkylation, acylation, and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Nicardipine: A calcium channel blocker with a similar pyridine structure.
Benzylamine Derivatives: Compounds with benzyl and amino functional groups.
Uniqueness
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and their arrangement on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including antibacterial and antifungal properties, as well as its cytotoxic effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16N4O
- Molecular Weight : 256.31 g/mol
- CAS Number : 1348-00-1
The structure includes a pyridine ring with various substituents that contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Streptococcus agalactiae | 100 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several strains, as summarized in the following table:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 60 |
Aspergillus niger | 80 |
The antifungal activity indicates that the compound may be useful in treating infections caused by these fungi .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 30 |
MCF-7 (breast cancer) | 40 |
These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The proposed mechanism of action for the antibacterial and antifungal activities involves the disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. The presence of the pyridine ring is thought to play a critical role in these interactions, enhancing the compound's ability to penetrate microbial membranes .
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to untreated controls, demonstrating its potential for therapeutic use in bacterial infections.
- Case Study on Cytotoxic Effects : A study involving human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTWKOOVWKWJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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